molecular formula C33H34N2O6 B11436526 7-(3,4-dimethoxyphenyl)-4-(2-methoxyphenyl)-N-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

7-(3,4-dimethoxyphenyl)-4-(2-methoxyphenyl)-N-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

Cat. No.: B11436526
M. Wt: 554.6 g/mol
InChI Key: ZIUVRWMKOWTJNN-UHFFFAOYSA-N
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Description

7-(3,4-dimethoxyphenyl)-4-(2-methoxyphenyl)-N-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a complex organic compound belonging to the class of hexahydroquinolines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of multiple methoxy groups and a carboxamide moiety in its structure suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3,4-dimethoxyphenyl)-4-(2-methoxyphenyl)-N-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Aldol Condensation: The initial step involves the aldol condensation of 3,4-dimethoxybenzaldehyde with 2-methoxybenzaldehyde in the presence of a base such as sodium hydroxide to form a β-hydroxy ketone intermediate.

    Cyclization: The β-hydroxy ketone undergoes cyclization with an amine, such as 4-methoxyaniline, under acidic conditions to form the hexahydroquinoline core.

    Amidation: The final step involves the amidation of the hexahydroquinoline core with a suitable carboxylic acid derivative to introduce the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the synthesis process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the hexahydroquinoline core, converting it to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.

Major Products

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various organic transformations.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biology and Medicine

    Pharmacology: Due to its structural complexity, the compound may exhibit potential as a pharmacophore in drug discovery, targeting specific enzymes or receptors.

    Biological Probes: It can be used as a probe to study biological pathways and interactions at the molecular level.

Industry

    Agrochemicals: The compound may find applications in the development of new agrochemicals with enhanced efficacy and safety profiles.

    Polymer Science: Its incorporation into polymer matrices can impart unique mechanical and thermal properties to the resulting materials.

Mechanism of Action

The mechanism of action of 7-(3,4-dimethoxyphenyl)-4-(2-methoxyphenyl)-N-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The presence of multiple methoxy groups and a carboxamide moiety suggests that it may form hydrogen bonds and other non-covalent interactions with its targets, modulating their activity and function. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Hexahydroquinoline Derivatives: Compounds with similar hexahydroquinoline cores but different substituents.

    Methoxyphenyl Derivatives: Compounds with methoxy groups on phenyl rings but different core structures.

Uniqueness

The uniqueness of 7-(3,4-dimethoxyphenyl)-4-(2-methoxyphenyl)-N-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide lies in its combination of multiple methoxy groups, a carboxamide moiety, and a hexahydroquinoline core. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C33H34N2O6

Molecular Weight

554.6 g/mol

IUPAC Name

7-(3,4-dimethoxyphenyl)-4-(2-methoxyphenyl)-N-(4-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide

InChI

InChI=1S/C33H34N2O6/c1-19-30(33(37)35-22-11-13-23(38-2)14-12-22)31(24-8-6-7-9-27(24)39-3)32-25(34-19)16-21(17-26(32)36)20-10-15-28(40-4)29(18-20)41-5/h6-15,18,21,31,34H,16-17H2,1-5H3,(H,35,37)

InChI Key

ZIUVRWMKOWTJNN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4OC)C(=O)NC5=CC=C(C=C5)OC

Origin of Product

United States

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